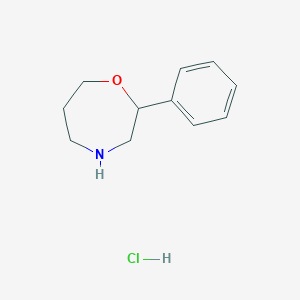

2-Phenyl-1,4-oxazepane hydrochloride

Description

Properties

IUPAC Name |

2-phenyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRPYOWHVWLMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(OC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

One common approach involves cyclizing amino alcohols or amino ethers bearing a phenyl group. The cyclization is typically promoted under acidic or basic conditions in solvents such as ethanol or acetic acid, at temperatures ranging from 80 to 100 °C for several hours to ensure ring closure and optimal yield.

Phenyl Group Introduction

The phenyl substituent at the 2-position can be introduced either by using phenyl-substituted starting materials or by aromatic substitution reactions post-cyclization. The choice depends on the availability of precursors and desired stereochemical outcomes.

Formation of Hydrochloride Salt

The final step involves treating the free base oxazepane with hydrochloric acid, usually in an aqueous or alcoholic medium, to obtain the hydrochloride salt. This step improves the compound’s solubility and facilitates isolation and purification.

Representative Preparation Method (Based on Literature Data)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclization | Amino alcohol precursor, acid catalyst (e.g., acetic acid), 80–100 °C, 4–6 h | Intramolecular ring closure forming 1,4-oxazepane ring | 60–75 | Temperature and time optimized to maximize ring formation |

| 2. Phenyl introduction | Phenyl-substituted precursor or aromatic substitution reagent | Incorporation of phenyl group at C-2 position | 70–85 | Phenyl group stabilizes intermediate structures |

| 3. Hydrochloride formation | HCl in ethanol or water, room temperature | Conversion to hydrochloride salt | >90 | Enhances solubility and crystallinity |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms ring formation and phenyl substitution by characteristic chemical shifts.

- Infrared (IR) Spectroscopy : Identifies functional groups such as oxazepane ring vibrations and hydrochloride salt formation.

- Purity Assessment : Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate diastereomers and verify purity, especially when stereoisomers are present.

Research Findings and Optimization Notes

- The use of controlled temperature conditions (80–100 °C) during cyclization minimizes side reactions and improves yield.

- Acidic media facilitate ring closure but require careful monitoring to avoid decomposition.

- Phenyl substituent introduction prior to ring closure often leads to better regioselectivity and higher overall yields.

- Hydrochloride salt formation is critical for isolating the compound in a stable, water-soluble form.

- Diastereomeric mixtures may form during synthesis; chromatographic techniques are essential for separation and yield optimization.

- Alternative synthetic approaches, such as polymer-supported synthesis and novel catalytic methods, have been explored but require further development for scalability and efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Cyclization Temperature | 80–100 °C | Ensures ring formation, avoids side reactions |

| Reaction Time | 4–6 hours | Sufficient for complete cyclization |

| Solvent | Ethanol, Acetic acid | Facilitates reaction and solubility |

| Phenyl Introduction Method | Precursor substitution or aromatic substitution | Affects regioselectivity and yield |

| Hydrochloride Formation | Room temperature, aqueous/ethanolic HCl | Stabilizes compound, improves solubility |

| Yield Range | 60–85% (overall) | Dependent on reaction control and purification |

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4-oxazepane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazepane derivatives, which can have different functional groups attached to the phenyl ring or the oxazepane ring .

Scientific Research Applications

Pharmaceutical Research

2-Phenyl-1,4-oxazepane hydrochloride is primarily investigated for its therapeutic potential in treating mental health disorders. Its mechanism as a monoamine reuptake inhibitor suggests efficacy in conditions such as depression and anxiety disorders.

Key Therapeutic Areas :

- Depression : Studies indicate that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially alleviating depressive symptoms.

- Anxiety Disorders : Its action on neurotransmitter systems may also provide relief from anxiety symptoms.

The compound has shown promise in various biological assays due to its ability to interact with specific molecular targets.

Mechanisms of Action :

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : The compound can bind to receptors affecting signal transduction pathways, influencing neuronal activity.

Synthesis of Derivatives

The synthesis of this compound often involves multi-step organic reactions, allowing for the creation of derivatives with potentially enhanced biological activities. Common methods include:

- Cyclization reactions involving phenyl-substituted amines and epoxides.

| Synthesis Method | Description |

|---|---|

| Cyclization | Reaction of phenyl-substituted amines with epoxides under acidic conditions |

| Substitution Reactions | Nucleophilic substitutions introducing various functional groups |

Study 1: Monoamine Reuptake Inhibition

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant monoamine reuptake inhibition comparable to established antidepressants. This study involved in vitro assays measuring the compound's effect on serotonin and norepinephrine transporters.

Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of the compound revealed its potential neuroprotective effects. In animal models, administration of the compound led to improved cognitive function and reduced anxiety-like behaviors.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,4-Oxazepane Hydrochloride Derivatives

The following table compares 2-phenyl-1,4-oxazepane hydrochloride with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

- Piperidinyl and benzyl substituents (e.g., in 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride) introduce additional nitrogen atoms or bulky groups, altering solubility and steric hindrance .

- Salt Forms: Most analogs are monohydrochlorides, whereas 4-(Piperidin-4-yl)-1,4-oxazepane exists as a dihydrochloride, likely improving crystallinity and stability for industrial-scale synthesis .

Synthetic Utility :

- Methyl-substituted derivatives (e.g., 2-methyl-1,4-oxazepane hydrochloride) are produced at 99% purity for industrial use, suggesting optimized synthetic protocols .

- Ultrasound-assisted methods (as in ) could theoretically be adapted for synthesizing 2-phenyl-1,4-oxazepane derivatives, improving yields and reducing reaction times .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: Piperidine- and benzyl-substituted analogs are explicitly linked to drug discovery, targeting central nervous system (CNS) receptors or antimicrobial pathways .

- For example, Thiophene fentanyl hydrochloride () warns of insufficient toxicological data, a common issue for novel heterocycles .

Biological Activity

2-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound with significant biological activity, particularly noted for its potential therapeutic applications in various medical fields. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 213.71 g/mol

- Structure : The compound features a seven-membered oxazepane ring containing one nitrogen and one oxygen atom, which contributes to its unique reactivity and biological properties.

This compound exhibits multiple mechanisms of action:

- Monoamine Reuptake Inhibition : It acts as a monoamine reuptake inhibitor, suggesting potential efficacy in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels in the brain.

- Anticonvulsant Activity : Studies have indicated that this compound may possess anticonvulsant properties, making it a candidate for further research in epilepsy treatment .

- Antifungal Potential : Preliminary investigations suggest antifungal activity, although specific mechanisms remain to be elucidated.

Anticonvulsant Activity

Research has demonstrated that this compound shows promise as an anticonvulsant agent. In animal studies using male NMRI mice, the compound was administered prior to inducing seizures with pentylenetetrazol (PTZ). The results indicated a significant reduction in seizure activity compared to control groups .

Therapeutic Applications

The compound is being explored for various therapeutic applications:

- Inflammatory Conditions : Its potential use in treating inflammatory bowel disease and lupus nephritis has been suggested based on preliminary findings.

- Respiratory Diseases : There is ongoing research into its effects on conditions like asthma, highlighting its versatility as a therapeutic agent.

Research Findings and Case Studies

Pharmacokinetics and Bioavailability

Currently, the pharmacokinetics of this compound are not well-characterized. Studies have yet to establish its bioavailability and metabolic pathways. Understanding these factors is crucial for determining the therapeutic window and safety profile of the compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-1,4-oxazepane hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions of precursors like amino alcohols or halogenated intermediates. Key steps include nucleophilic substitution at the oxazepane ring’s nitrogen or oxygen atoms, followed by HCl salt formation. Optimization involves adjusting solvent polarity (e.g., dichloromethane for nucleophilic substitutions), temperature (25–80°C), and catalysts (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or HPLC. For reproducibility, factorial design experiments (e.g., varying molar ratios and reflux times) are recommended to identify critical parameters .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the oxazepane ring structure, phenyl group integration, and absence of impurities.

- HPLC-MS : Quantify purity (>95%) and detect byproducts via reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase).

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl percentages).

- XRPD : Assess crystallinity and polymorphic forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods for synthesis and weighing.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor decomposition via HPLC.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and assess degradation products.

- Humidity Tests : Use desiccators with controlled relative humidity (25–75%) to evaluate hygroscopicity .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model reaction pathways and transition states for substitutions or ring modifications.

- Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinities.

- Machine Learning : Train models on existing oxazepane datasets to predict reactivity or biological activity .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data (e.g., reaction yields, byproducts) to identify variables like solvent purity or catalyst batch differences.

- Controlled Replication : Repeat experiments under standardized conditions (fixed pH, anhydrous solvents) with in-line analytics (e.g., FTIR for real-time monitoring).

- Statistical Validation : Apply ANOVA to assess significance of observed discrepancies .

Q. How can researchers optimize the compound’s pharmacological profile while minimizing off-target effects?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the phenyl or oxazepane positions; test in vitro (e.g., CYP450 inhibition assays).

- ADME-Tox Profiling : Use Caco-2 cells for permeability, microsomal stability assays, and zebrafish models for acute toxicity.

- Selectivity Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .

Q. What advanced separation techniques improve the scalability of this compound synthesis?

- Methodological Answer :

- Continuous Flow Chemistry : Integrate microreactors with in-line separators (e.g., membrane filtration) to enhance yield and reduce byproducts.

- SFC (Supercritical Fluid Chromatography) : Use CO-based mobile phases for high-resolution purification of enantiomers.

- Membrane Crystallization : Control particle size distribution during HCl salt formation for improved bioavailability .

Data Management and Validation

Q. How can chemical software improve data reproducibility in studies involving this compound?

- Methodological Answer :

- ELN (Electronic Lab Notebooks) : Digitally track experimental parameters (e.g., ChemAxon’s LabInventory).

- Cheminformatics Tools : Use KNIME or Pipeline Pilot to automate data aggregation from HPLC, NMR, and MS.

- Blockchain Validation : Implement decentralized ledgers (e.g., SciChain) to timestamp and verify raw data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.